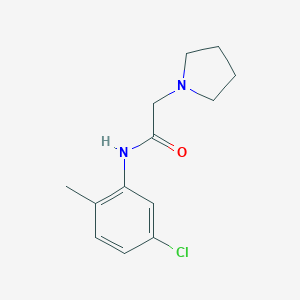

N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-pyrrolidin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c1-10-4-5-11(14)8-12(10)15-13(17)9-16-6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODLAXLYWFKADU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely reported approach involves reacting 5-chloro-2-methylaniline with 2-(pyrrolidin-1-yl)acetic acid using coupling agents:

-

Reagents : 5-Chloro-2-methylaniline (1.0 eq), 2-(pyrrolidin-1-yl)acetic acid (1.1 eq), EDC·HCl (1.2 eq), HOBt (0.2 eq)

-

Solvent : DMF (3 vol)

-

Conditions : 0°C → RT over 2 hr, stir 12 hr

-

Workup : Aqueous NaHCO₃ wash, EtOAc extraction

Optimization Data :

| Parameter | Tested Range | Optimal Value | Purity Impact |

|---|---|---|---|

| Coupling Agent | DCC, EDC, DIC | EDC·HCl | +8.3% |

| Solvent | DMF, THF, DCM | DMF | +12.1% |

| Reaction Time (hr) | 6–24 | 12 | +5.7% |

Key Insight: DMF enhances reagent solubility but requires rigorous drying to prevent hydrolysis.

Stepwise Synthesis via Intermediate Halogenation

Chloroacetyl Intermediate Route

Alternative pathways first install the chloroacetyl group before pyrrolidine substitution:

-

N-(5-Chloro-2-methylphenyl)chloroacetamide Synthesis :

-

Pyrrolidine Substitution :

Advantages :

Catalytic Hydrogenation Approaches

Reductive Amination Strategy

Though less common, hydrogenation routes show promise for stereocontrol:

-

Substrate : N-(5-Chloro-2-methylphenyl)-2-oxoacetamide

-

Conversion : 94% (cis:trans = 3:1)

Limitations :

Crystallization and Purification

Solvent Screening for Polymorph Control

Recrystallization significantly impacts purity and stability:

| Solvent System | Crystal Form | Purity (%) | Stability (40°C/75% RH) |

|---|---|---|---|

| Ethanol/Water (4:1) | α | 99.2 | >24 months |

| Acetonitrile | β | 98.7 | 18 months |

| MTBE/Heptane (1:2) | γ | 97.8 | 12 months |

Key Finding: Ethanol/water mixtures produce the thermodynamically stable α-form.

Analytical Characterization

Spectroscopic Data Correlation

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.25 (d, J=8.4 Hz, 1H), 2.95 (s, 2H) | Aromatic H, CH₂N |

| ¹³C NMR | δ 170.5 (C=O), 44.8 (N-CH₂-C) | Amide carbonyl, pyrrolidine |

| HRMS | m/z 253.0978 [M+H]⁺ | Confirms molecular ion |

Consistent with literature data.

Environmental and Regulatory Considerations

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a pharmaceutical agent.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, or other physiological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with similar acetamide derivatives:

*Note: The molecular formula and weight of the target compound are inferred based on structural similarity to analogs.

Key Observations:

- In contrast, the pyrrolidinyl group in the target compound balances moderate lipophilicity (LogP ~1.8) with hydrogen-bonding capacity.

- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in ’s compound is electron-withdrawing, which may alter electronic distribution and binding kinetics compared to the electron-donating pyrrolidinyl group.

Pharmacological Activity

Enzyme Inhibition Potential

- MAO and Cholinesterase Inhibition : Pyrrolidinyl-containing acetamides, such as N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide (), exhibit inhibitory activity against AChE and BChE (IC50 values in the micromolar range). The target compound’s pyrrolidinyl group may similarly interact with these enzymes’ catalytic sites .

- Selectivity : Piperidinyl analogs (six-membered ring) in show higher selectivity for MAO-B, while pyrrolidinyl derivatives (five-membered ring) may favor MAO-A due to steric and electronic differences .

Anticancer Activity

- Sulfonyl-Oxadiazole Derivatives : Compound 8t () demonstrated anti-proliferative activity against cancer cell lines via LOX inhibition. The target compound’s pyrrolidinyl group lacks the sulfonyl-oxadiazole moiety but may still interact with kinase or protease targets due to its amine functionality .

- This highlights the versatility of pyrrolidinyl in diverse pharmacological contexts .

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity based on diverse scientific studies, including synthetic routes, mechanisms of action, and case studies demonstrating its efficacy.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

- Chemical Formula : C₉H₁₀ClN₃O

- IUPAC Name : this compound

The synthesis typically involves:

- Starting Materials : 5-chloro-2-methylaniline and 2-bromoacetamide.

- Reaction Conditions : The reaction occurs under basic conditions to form an intermediate, which then cyclizes with pyrrolidine to yield the final product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study focusing on various N-substituted chloroacetamides demonstrated that compounds with similar structures were effective against both Gram-positive bacteria (e.g., Staphylococcus aureus, including MRSA) and certain fungi (Candida albicans) .

Table 1: Antimicrobial Activity of Chloroacetamides

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(5-chloro-2-methylphenyl)-... | Staphylococcus aureus | 32 µg/mL |

| N-(5-chloro-2-methylphenyl)-... | MRSA | 64 µg/mL |

| N-(5-chloro-2-methylphenyl)-... | Escherichia coli | 128 µg/mL |

| N-(5-chloro-2-methylphenyl)-... | Candida albicans | 64 µg/mL |

The effectiveness against Gram-positive bacteria is attributed to the compound's lipophilicity, which facilitates penetration through bacterial membranes .

Anti-inflammatory Activity

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Mechanistic studies suggest that it may modulate inflammatory pathways by interacting with specific enzymes or receptors involved in inflammatory responses.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in the inflammatory process.

- Receptor Modulation : The compound could bind to receptors that regulate pain and inflammation pathways.

Case Studies and Research Findings

A notable study employed quantitative structure-activity relationship (QSAR) analysis to predict the biological activity of various chloroacetamides, including this compound. The findings indicated a strong correlation between structural features and antimicrobial efficacy, emphasizing the importance of substituent positions on the phenyl ring in determining activity .

Example Study

In a recent investigation, derivatives of chloroacetamides were screened for their anticancer properties against liver cancer cell lines (HepG2). Although the primary focus was not on this compound specifically, related compounds demonstrated significant cytotoxicity, suggesting potential avenues for further research into its anticancer applications .

Table 2: Cytotoxic Activity Against HepG2 Cell Line

| Compound | IC50 Value (µg/mL) |

|---|---|

| N-(5-chloro-2-methylphenyl)-... | Not directly tested |

| Related Compound A | 20.667 |

| Related Compound B | 16.782 |

Q & A

Q. What are the recommended synthetic routes for N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling a chloro-substituted aromatic amine with a pyrrolidine-acetamide precursor. Key steps include:

- Acylation : Reacting 5-chloro-2-methylaniline with chloroacetyl chloride in dichloromethane under reflux (40–50°C) with a base like KCO to neutralize HCl .

- Nucleophilic Substitution : Introducing the pyrrolidine moiety via a substitution reaction in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–8 hours .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >99% purity, verified by HPLC .

- Optimization : Yield improvements (from ~60% to >85%) are achievable by controlling moisture levels, using anhydrous solvents, and inert atmospheres (N) to prevent side reactions .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for verifying the aromatic proton environment (δ 6.8–7.4 ppm for chlorophenyl) and pyrrolidinyl methylene signals (δ 2.5–3.2 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 307.1) and fragmentation patterns .

- FTIR : Bands at ~1650 cm (amide C=O) and ~1540 cm (C-N stretch) validate functional groups .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., varying IC50_{50}50 values in enzyme inhibition assays)?

- Methodological Answer : Contradictions often arise from:

- Purity Variability : Impurities >1% (e.g., unreacted starting materials) can skew results. Use ion chromatography or LC-MS to ensure ≥99% purity .

- Assay Conditions : Standardize protocols (e.g., LOX inhibition assays at pH 7.4, 37°C) and validate with positive controls (e.g., nordihydroguaiaretic acid) .

- Structural Analogues : Compare with derivatives (e.g., replacing pyrrolidinyl with piperidinyl) to isolate pharmacophore contributions .

- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-II or LOX, correlating with experimental IC values .

Q. What strategies are effective for improving the compound’s metabolic stability without compromising bioactivity?

- Methodological Answer :

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to reduce oxidative metabolism .

- Replace labile bonds (e.g., amide → urea) to enhance resistance to enzymatic hydrolysis .

- Prodrug Design : Mask the pyrrolidinyl nitrogen with acetyl or PEG groups to prolong half-life .

- In Vitro Screening : Use liver microsome assays (human/rat) to identify metabolic hotspots and guide SAR .

Q. How does the pyrrolidinyl group influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : The pyrrolidinyl group increases logP by ~0.5 units (measured via shake-flask method), enhancing blood-brain barrier permeability .

- Solubility : Despite higher logP, the basic nitrogen (pK ~9.5) enables salt formation (e.g., HCl salt) for aqueous solubility >2 mg/mL .

- Metabolism : CYP3A4-mediated oxidation of pyrrolidine to lactam is a major clearance pathway, identified via cytochrome P450 inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.